N,N-bis(cyanomethyl)-2-iodobenzamide
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Overview
Description
N,N-bis(cyanomethyl)-2-iodobenzamide: is an organic compound that features a benzamide core substituted with two cyanomethyl groups and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzamide with cyanomethylating agents. One common method is the reaction of 2-iodobenzamide with formaldehyde and trimethylsilyl cyanide in the presence of a copper catalyst. This reaction proceeds through a multi-component coupling mechanism, yielding the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly cyanomethylating agents can be explored to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(cyanomethyl)-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The cyanomethyl groups can be oxidized to carboxylic acids or reduced to primary amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include carboxylic acids derived from the oxidation of cyanomethyl groups.
Reduction Reactions: Products include primary amines derived from the reduction of cyanomethyl groups.
Scientific Research Applications
Chemistry: N,N-bis(cyanomethyl)-2-iodobenzamide is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of cyanomethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-2-iodobenzamide involves its ability to undergo various chemical transformations. The cyanomethyl groups can participate in nucleophilic addition and substitution reactions, while the iodine atom can be replaced by other functional groups. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: This compound features similar cyanomethyl groups but with a trifluoromethanesulfonamide core instead of a benzamide core.
N,N-bis(cyanomethyl)methylenediamine: This compound has a methylenediamine core with cyanomethyl groups, differing from the benzamide structure of N,N-bis(cyanomethyl)-2-iodobenzamide.
Uniqueness: this compound is unique due to the presence of both cyanomethyl groups and an iodine atom on a benzamide core. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H8IN3O |
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Molecular Weight |
325.10 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-2-iodobenzamide |
InChI |
InChI=1S/C11H8IN3O/c12-10-4-2-1-3-9(10)11(16)15(7-5-13)8-6-14/h1-4H,7-8H2 |
InChI Key |
KHXRYIIJXJHDAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC#N)CC#N)I |
Origin of Product |
United States |
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